Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate
CAS No.:
Cat. No.: VC17546910
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO5 |
|---|---|
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C13H15NO5/c1-3-19-12(15)8-9(2)13(16)10-4-6-11(7-5-10)14(17)18/h4-7,9H,3,8H2,1-2H3 |
| Standard InChI Key | CLPQHNFHIUEVPR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Applications
The compound has been studied for its utility in various fields:
Medicinal Chemistry
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Biological Activity: Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate exhibits notable biological activities, including anti-inflammatory and anticancer properties. These effects are attributed to its ability to interact with enzymes or receptors, modulating biochemical pathways.
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Drug Development: Its derivatives are being explored for therapeutic applications due to their ability to act as enzyme inhibitors or receptor modulators.
Organic Synthesis
The reactive functional groups of this compound facilitate diverse chemical transformations, enabling the synthesis of complex molecules used in pharmaceuticals and agrochemicals.
Synthesis
Several synthetic methods have been reported for the preparation of ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate:
| Method | Reagents/Conditions | Outcome |
|---|---|---|
| Aldol condensation | Ethyl acetoacetate and p-nitrobenzaldehyde under basic conditions | Formation of the compound with high yield |
| Knoevenagel reaction | Similar reagents with a catalytic base | Efficient synthesis with minimal by-products |
These methods highlight the versatility of synthetic pathways available for producing this compound.
Structural Comparison
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate can be compared to structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | Different nitro group position | Altered reactivity profile |
| Methyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate | Methyl ester instead of ethyl | Varying solubility characteristics |
| Ethyl 3-methyl-2-(3-nitrobenzylidene)-4-oxobutanoate | Nitro-substituted benzylidene group | Unique reactivity due to benzylidene structure |
The combination of the nitrophenyl group and butanoate ester in ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate gives it distinct chemical properties and reactivity compared to its analogs.
Mechanisms of Action
The biological activity of ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate is linked to its interaction with biological molecules:
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Reduction to amino derivatives enhances its ability to bind enzymes or receptors.
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These interactions can modulate specific pathways, such as inflammatory responses or cancer cell proliferation.
Crystallographic Data
While specific crystallographic data for ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate is unavailable in the provided sources, similar compounds often exhibit planar structures stabilized by intramolecular hydrogen bonding. These structural features are crucial for understanding their reactivity and interactions in biological systems .
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